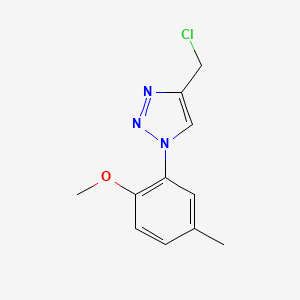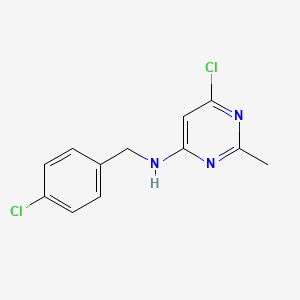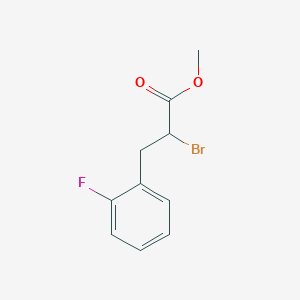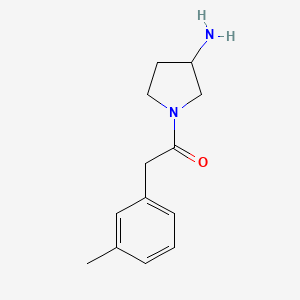![molecular formula C10H10FN3O B1467403 [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249348-97-7](/img/structure/B1467403.png)
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound is a derivative of 1H-1,2,3-triazol-4-yl]methanol, which is a type of organic compound known as a triazole. Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms . The 5-fluoro-2-methylphenyl group is a type of aromatic ring, which is a stable, planar ring of atoms that contains delocalized electrons .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring attached to a methanol group and a 5-fluoro-2-methylphenyl group. The presence of the fluorine atom and the aromatic ring could have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The methanol group could make the compound polar and increase its solubility in water .Scientific Research Applications
Synthesis and Structural Characterization
Catalyst-Free Synthesis
A methodology for the regioselective synthesis of triazol derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed, showcasing an efficient approach for creating triazolyl methanones (Moreno-Fuquen et al., 2019). This approach emphasizes the versatility and efficiency of producing triazolyl compounds, which could include derivatives similar to the compound of interest.
Crystal Structure Analysis
The synthesis and crystal structure of compounds related to have been extensively studied. For example, studies have detailed the molecular conformation and packing stabilized by intermolecular interactions, such as hydrogen bonding, which plays a crucial role in determining the physicochemical properties of these compounds (Dong & Huo, 2009).
Chemical Interactions and Theoretical Studies
- Theoretical Studies: Investigations include density functional theory (DFT) calculations to understand the prototropy process and Fries rearrangement mechanisms, providing insights into the molecular behavior and reaction pathways of triazolyl methanones (Moreno-Fuquen et al., 2019). Such studies are crucial for designing synthesis routes and understanding the chemical properties of compounds like .
Applications in Medicinal Chemistry
Anticancer Activity
Research on triazole derivatives, including structures similar to the compound of interest, has highlighted their potential in medicinal chemistry, particularly as anticancer agents. For instance, aziridine-1,2,3-triazole hybrid derivatives have been synthesized and evaluated for their anticancer activity, showing promise for further development in cancer treatment (Dong et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of triazole compounds for antimicrobial activity have been reported, with some compounds showing significant inhibition of bacterial growth. This suggests a potential avenue for the development of new antimicrobial agents using triazole chemistry (Sunitha et al., 2017).
properties
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYXACHTMUUFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)


![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)